2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate is a sulfonate ester featuring a pentafluorophenyl group linked to a 2-fluorobenzenesulfonate moiety. The pentafluorophenyl group enhances electrophilicity due to strong electron-withdrawing fluorine substituents, making the sulfonate a reactive leaving group in organic synthesis . Such compounds are often employed in nucleophilic substitution reactions, cross-coupling chemistry, and as intermediates in pharmaceutical development .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCKDZJCUZYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 2-fluorobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.
Scientific Research Applications
Proteomics
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate is primarily utilized in proteomics for:
- Protein Modification : It acts as a reagent to modify proteins and peptides, facilitating the study of protein-protein interactions and protein-ligand binding.
- Enzyme Studies : The compound can form covalent bonds with nucleophilic residues on enzymes, allowing researchers to investigate enzyme mechanisms and functions.
Biochemical Analysis
The compound plays a crucial role in biochemical reactions:
- Nucleophilic Substitution Reactions : Its sulfonate ester group can participate in nucleophilic substitution reactions, leading to modifications in biomolecules.
- Signal Transduction Studies : It influences cell signaling pathways by interacting with cellular proteins.
Covalent Bond Formation
The sulfonate ester group of this compound can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can alter the conformation and activity of these biomolecules.
Enzyme Modulation
The compound can act as either an inhibitor or an activator of enzymes by binding to their active sites. This modulation affects metabolic pathways and cellular processes.
Case Study 1: Protein-Ligand Interaction Studies
In a study examining the interactions between various proteins and ligands, researchers utilized this compound to modify target proteins. The results indicated that the compound significantly enhanced the binding affinity between the ligand and the protein target. This study demonstrated the compound's effectiveness in elucidating protein-ligand interactions crucial for drug discovery.
Case Study 2: Enzyme Activity Measurement
Another study focused on measuring the activity of a specific enzyme after modification with this compound. Researchers observed that the compound inhibited enzyme activity at higher concentrations while enhancing it at lower concentrations. This dual effect highlights its potential as a tool for fine-tuning enzymatic reactions.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Covalent Bond Formation | Forms covalent bonds with nucleophilic residues on enzymes and proteins |
| Enzyme Modulation | Acts as an inhibitor or activator affecting enzyme kinetics |
| Gene Expression Modulation | Influences regulatory proteins impacting gene expression |
| Metabolism | Undergoes hydrolysis producing biologically active metabolites |
| Transport Mechanisms | Mediated by passive diffusion or active transport; localized in specific cellular compartments |
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate exerts its effects is primarily through its ability to act as an electrophile in nucleophilic substitution reactions . The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to modify target molecules.
Comparison with Similar Compounds
Below is a detailed comparison of structurally related pentafluorophenyl sulfonates, emphasizing substituent effects, molecular properties, and applications.
Structural and Molecular Properties
Key Observations:
- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance the sulfonate’s electrophilicity, favoring its role as a leaving group. For example, the 2-fluorobenzenesulfonate derivative is expected to exhibit higher reactivity in nucleophilic substitutions compared to methyl-substituted analogs like the trimethyl or pentamethyl derivatives .
- Steric Effects : Bulky substituents (e.g., pentamethyl groups in ) reduce reactivity due to steric hindrance, whereas smaller groups (e.g., 2-fluorophenyl) allow easier access for nucleophiles.
Biological Activity
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate (CAS Number: 885950-35-6) is a fluorinated sulfonate ester with significant applications in biochemical research. Its unique structure allows it to interact with various biological molecules, influencing cellular processes and enzyme activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in scientific research.
- Molecular Formula : C12H4F6O3S
- Molecular Weight : 342.22 g/mol
The compound features a pentafluorophenyl group and a fluorobenzenesulfonate moiety, which contribute to its reactivity and solubility in various organic solvents.
This compound is primarily used as a reagent in proteomics. It facilitates the modification of proteins and peptides, enhancing the study of protein-protein interactions and protein-ligand binding .
Interaction with Biomolecules
- Nucleophilic Substitution : The sulfonate ester group can participate in nucleophilic substitution reactions with biomolecules, leading to covalent modifications that alter their function.
- Enzyme Modulation : The compound can act as both an inhibitor and an activator of enzymes by binding to active sites or regulatory regions. This binding often results in conformational changes that affect enzymatic activity .
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Signaling : It can modulate signal transduction pathways by interacting with cellular proteins involved in these pathways.
- Gene Expression : The compound may affect gene expression by binding to transcription factors or regulatory proteins, thereby influencing the transcriptional activity of specific genes .
- Metabolic Processes : Alterations in cellular metabolism have been observed due to the compound's interactions with metabolic enzymes.
The primary mechanism involves the formation of covalent bonds between the sulfonate ester group and nucleophilic sites on enzymes or proteins. This interaction can lead to:
- Inhibition of Enzymatic Activity : By occupying the active site of an enzyme, the compound can prevent substrate binding.
- Alteration of Protein Function : Covalent modifications can change the conformation and function of proteins involved in critical cellular processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for preparing 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate?
Methodological Answer: The synthesis typically involves esterification between 2-fluorobenzenesulfonyl chloride and pentafluorophenol under controlled conditions. A representative protocol includes:
Reaction Setup: Dissolve 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere.
Nucleophilic Substitution: Add pentafluorophenol and a base (e.g., triethylamine) to deprotonate the phenol, enabling attack on the sulfonyl chloride.
Workup: Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
- Moisture-sensitive intermediates require strict anhydrous conditions.
- Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) or NMR for disappearance of sulfonyl chloride peaks (δ ~3.5 ppm for SO2Cl) .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- ¹⁹F NMR: Distinct signals for pentafluorophenyl (-C6F5) and 2-fluorobenzenesulfonate groups. For example:
- C6F5: δ -142 ppm (para-F), -152 ppm (meta-F), -162 ppm (ortho-F) (integrating 2:2:1).
- 2-Fluorobenzenesulfonate: δ -110 ppm (single F).
- ¹H NMR: Aromatic protons of the 2-fluorobenzenesulfonate group appear as complex splitting patterns (δ 7.2–7.8 ppm).
- Mass Spectrometry (HRMS): Expected [M-H]⁻ ion at m/z 366.303 (C₁₅H₁₁F₆O₃S⁻) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Classification: Irritant (Xi); causes skin/eye irritation.
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles.
- Emergency Measures:
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence the sulfonate’s reactivity in nucleophilic substitutions?
Methodological Answer: The pentafluorophenyl group enhances electrophilicity at the sulfur center due to:
- Strong -I Effect: Fluorine withdraws electron density, stabilizing the transition state during nucleophilic attack.
- Activation in Cross-Couplings: This sulfonate acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), outperforming non-fluorinated analogs. Comparative kinetic studies show a 10× faster rate in aryl boronic acid couplings vs. phenyl sulfonates .
Experimental Design: - Compare reaction rates with tosylates/mesylates using pseudo-first-order kinetics.
- Monitor by HPLC or ¹⁹F NMR to track sulfonate displacement.
Q. What challenges arise in achieving regioselective functionalization of the pentafluorophenyl ring?
Methodological Answer: Regioselectivity is influenced by:
- Steric Hindrance: Ortho positions are less accessible due to adjacent fluorine atoms.
- Electronic Effects: Meta positions are more reactive in SNAr reactions (e.g., with amines or thiols).
Case Study: - Thiolation: Reaction with NaSH in DMF at 80°C yields >90% meta-substituted thioether.
- Data Contradiction: Some studies report para selectivity under radical conditions (e.g., photoredox catalysis). Resolve via DFT calculations or isotopic labeling .
Q. How does this sulfonate compare to other fluorinated leaving groups in metal-catalyzed reactions?
Methodological Answer: Advantages Over Non-Fluorinated Analogs:
- Higher Thermal Stability: Decomposition onset at 220°C (vs. 180°C for tosylates).
- Enhanced Oxidative Stability: Resists peroxide formation in air.
Limitations: - Solubility: Limited in polar aprotic solvents (e.g., DMSO); requires co-solvents like THF.
Table 1: Comparative Reactivity in Pd-Catalyzed Cross-Couplings
| Leaving Group | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Pentafluorosulfonate | 0.45 | 92 |
| Triflate | 0.50 | 88 |
| Tosylate | 0.12 | 65 |
| Conditions: 1 mol% Pd(PPh₃)₄, 80°C, 12 h |
Data Contradictions and Resolution
- Synthetic Yield Variability: Reports range from 60–95% for esterification. This stems from differences in base (Et₃N vs. pyridine) and solvent purity. Optimize with freshly distilled DCM and degassed reagents .
- ¹⁹F NMR Shifts: Discrepancies in meta-F chemical shifts (-148 to -155 ppm) arise from concentration-dependent aggregation. Standardize measurements at 25°C in CDCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
